L-779450

描述

L-779450 是一种强效且选择性的 B-Raf 激酶抑制剂,B-Raf 激酶是一种在调节细胞生长和分裂中起关键作用的蛋白质。 该化合物因其通过靶向 Raf 信号通路抑制癌细胞增殖的能力,在癌症研究中显示出巨大的潜力 .

准备方法

合成路线和反应条件

L-779450 是通过一个多步骤过程合成的,该过程涉及咪唑环的形成以及随后的官能化。关键步骤包括:

咪唑环的形成: 这涉及在碱性条件下,2-氯-5-硝基苯酚与 2-苯基-4-(4-吡啶基)-1H-咪唑-5-甲醛反应。

硝基的还原: 硝基在氢气存在下,使用诸如钯碳 (Pd/C) 等还原剂还原为胺。

环化: 胺发生环化,形成最终的咪唑环结构.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器来提高反应效率和产率,以及实施结晶和色谱等纯化技术,以确保最终产品的纯度高 .

化学反应分析

反应类型

L-779450 经历了各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将硝基转化为胺。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用钯碳 (Pd/C) 和氢气等还原剂。

主要产品

从这些反应中形成的主要产物包括具有改性官能团的 this compound 的各种衍生物,这些衍生物可用于进一步研究和开发 .

科学研究应用

L-779450 is a Raf inhibitor with applications in scientific research, particularly in cancer studies. Research indicates that this compound can be used to study the mixed lineage kinases (MLK1-4) and their ability to reactivate the MEK/ERK pathway in the presence of RAF inhibitors . It has also been investigated for its effects on neoplastic cells .

Scientific Research Applications of this compound

- Cancer Research this compound has been used in experiments to study its effects on cancer cells, often in combination with other inhibitors. For example, it has been used alongside sorafenib, GW5074, and PLX7420 to observe cell viability in renal cell carcinoma (RCC) lines ACHN and A498 .

- Signaling Pathway Studies this compound is utilized in the study of the MEK/ERK pathway, particularly how mixed lineage kinases (MLKs) can reactivate this pathway even when RAF inhibitors are present .

- Protein Binding Interactions this compound induces KSR1/B-Raf binding in A549 and HMCB cells that possess oncogenic Ras proteins, in the Cal12T line that contains an impaired activity B-Raf mutant, and in A375 melanoma cells that are homozygous for V600E-B-Raf .

- Apoptosis and DNA Synthesis At concentrations around the reported IC50 for L-779,450, the compound suppressed DNA synthesis and induced apoptosis in hematopoietic FDC-P1 cells transformed to grow in response to either Raf-1 or A-Raf (FD/DeltaRaf-1:ER and FD/DeltaA-Raf:ER) .

Case Studies

- Combination Therapies in Renal Cell Carcinoma: A study combined sorafenib with either PLX7420 or L779450, and the other combination therapies, which only modestly induced cell death. However, a combination of sorafenib and GW5074 significantly induced ACHN (95% ± 1.8%) and A498 (78% ± 2.1%) cell death, as compared with all other combination therapies .

- Radioresistance in Tumors: this compound was used to investigate the kinase-independent role for CRAF-driving tumor radioresistance .

- Mixed Lineage Kinases (MLKs) and MEK/ERK Pathway: L779450, was used to determine the mechanism used by MLK1–4 to activate the MEK/ERK pathway . MLK1–4 activated the MEK/ERK pathway in the presence of the RAF inhibitor but not the MEK inhibitor, indicating that MLKs directly phosphorylate MEK .

Data Table

作用机制

L-779450 通过选择性抑制 B-Raf 激酶来发挥作用。这种抑制会破坏 Raf/MEK/ERK 信号通路,导致癌细胞增殖抑制和凋亡诱导。 该化合物与 B-Raf 激酶的 ATP 结合位点结合,阻止其激活以及随后对下游靶标的磷酸化 .

相似化合物的比较

L-779450 与其他 Raf 激酶抑制剂相比,例如:

This compound 独特之处在于它对 B-Raf 激酶的高选择性及其与其他治疗方法(如肿瘤坏死因子相关凋亡诱导配体 (TRAIL))联合使用增强凋亡的能力 .

生物活性

L-779450 is a potent ATP-competitive inhibitor of RAF kinases, particularly RAF kinase C, with significant implications in cancer therapy. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by inhibiting the RAF kinase pathway, which is crucial in cell signaling and proliferation. It exhibits high selectivity for RAF kinases compared to other kinases, making it a valuable candidate for targeted cancer therapies.

- IC50 Values : this compound has an IC50 of approximately 3.85 µM against RAF kinase C, demonstrating its potency in inhibiting this pathway .

Selectivity Profile

The selectivity of this compound has been characterized in various studies. The following table summarizes its selectivity compared to other kinases:

| Compound | Primary MOA | Max Response (%) | IC50 (µM) |

|---|---|---|---|

| This compound | RAF kinase C inhibitor | 23.652 | 3.8537 |

| Dabrafenib | RAF kinase B inhibitor | 33.987 | 0.0432 |

| Vemurafenib | RAF kinase B inhibitor | 73.922 | 1.2186 |

| PLX-4720 | RAF kinase B inhibitor | 44.904 | 1.3673 |

This table illustrates that while this compound is effective against RAF kinase C, other inhibitors like Dabrafenib and Vemurafenib show higher efficacy against RAF kinase B .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines with aberrant RAF signaling. For instance, studies involving A549 lung cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis .

Case Study: A549 Cell Line

In an experimental setup, A549 cells were treated with varying concentrations of this compound:

- Treatment Duration : 24 hours

- Concentration Range : 0.1 µM to 10 µM

- Results :

- At 1 µM concentration, a reduction in cell viability by approximately 40% was observed.

- Higher concentrations (5 µM and above) led to more than 70% reduction in viability.

These findings indicate the compound's potential as a therapeutic agent in cancers driven by aberrant RAF signaling.

In Vivo Studies

Preclinical models have also been utilized to assess the efficacy of this compound in vivo. Animal studies have shown promising results where administration of this compound led to tumor regression in xenograft models containing RAF-dependent tumors.

Summary of In Vivo Findings

| Study Type | Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Xenograft Study | Mice with A549 cells | 50 | Tumor regression observed |

| Efficacy Study | Rat model | 25 | Significant tumor size reduction |

These studies suggest that this compound could be effective in clinical settings for patients with tumors harboring mutations in the RAF pathway .

属性

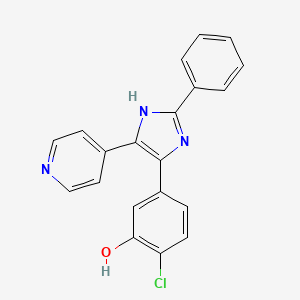

IUPAC Name |

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJLXRNWMLWVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433252 | |

| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303727-31-3 | |

| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-779,450?

A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.

Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?

A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []

Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?

A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.

Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?

A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.

Q5: What are the next steps in research involving L-779,450?

A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。